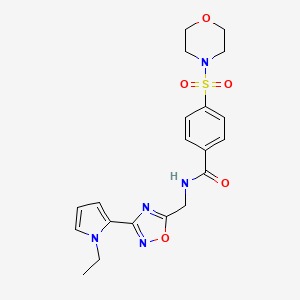
1-(3-nitrobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-nitrobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the quinazoline family and has been found to exhibit a range of interesting biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Metal-Free Synthesis Approaches
Metal and Phosgene-Free Synthesis : A significant advancement is the development of a concise, metal and phosgene-free synthetic route to potentially bioactive 1H-quinazoline-2,4-dione derivatives through selenium-catalyzed carbonylation of o-nitrobenzamides under mild conditions (Wu & Yu, 2010). This method offers an environmentally friendly alternative to traditional synthesis methods, minimizing the use of hazardous materials.
Eco-Efficient Synthesis
Pilot Plant Scale Eco-Efficient Synthesis : An eco-efficient process has been developed for the synthesis of 1-H-quinazoline-2,4-diones on a pilot-plant scale. This process is notable for its use of water as the reaction medium throughout all stages, achieving near-quantitative yields and generating minimal waste. This methodology underscores the potential for green chemistry in large-scale industrial applications (Connolly, McGarry, & Sukhtankar, 2005).
Novel Synthetic Routes
Facile and Efficient Synthesis : Research has explored the synthesis of quinazoline-2,4(1H,3H)-diones via novel routes, such as the efficient one-pot synthesis of spiroindolinone-quinazolines and the synthesis through sequential hydrogenation condensation. These methods highlight the versatility and adaptability of synthetic strategies to produce quinazoline derivatives under varied conditions (Hu et al., 2011); (Wang et al., 2018).
Applications in Biological Systems
Laser Flash Photolysis of Caged ATP : The utilization of 2-nitrobenzyl derivatives, such as in the synthesis of "caged ATP," highlights an innovative application in biological studies. This approach allows for the rapid generation of ATP in situ, offering a powerful tool for kinetic and structural investigations of biological systems (McCray et al., 1980).
Green Chemistry Perspectives
Chemical Fixation of CO2 : The chemical fixation of CO2 into valuable compounds like quinazoline-2,4(1H,3H)-diones represents a forward-thinking approach to green chemistry. This process not only provides a method for the synthesis of important intermediates in the pharmaceutical industry but also contributes to the broader goals of sustainable chemistry by utilizing CO2 as a raw material (Vessally et al., 2017).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-nitrobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 3-nitrobenzaldehyde with p-toluidine to form 3-nitro-N-(p-tolyl)benzamide, which is then cyclized with phthalic anhydride to form the target compound.", "Starting Materials": [ "3-nitrobenzaldehyde", "p-toluidine", "phthalic anhydride", "acetic anhydride", "sulfuric acid", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Dissolve 3-nitrobenzaldehyde (1.0 equiv) and p-toluidine (1.2 equiv) in acetic anhydride and add a catalytic amount of sulfuric acid. Heat the mixture at reflux for 2 hours to form 3-nitro-N-(p-tolyl)benzamide.", "Step 2: Cool the reaction mixture to room temperature and add sodium acetate to neutralize the mixture. Filter the solid product and wash with water to obtain the crude product.", "Step 3: Dissolve the crude product in ethanol and add phthalic anhydride (1.2 equiv). Heat the mixture at reflux for 4 hours to form the target compound, 1-(3-nitrobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione.", "Step 4: Cool the reaction mixture to room temperature and filter the solid product. Wash with water and recrystallize from ethanol to obtain the pure product." ] } | |
Número CAS |
899782-07-1 |
Fórmula molecular |
C22H17N3O4 |
Peso molecular |
387.395 |
Nombre IUPAC |
3-(4-methylphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C22H17N3O4/c1-15-9-11-17(12-10-15)24-21(26)19-7-2-3-8-20(19)23(22(24)27)14-16-5-4-6-18(13-16)25(28)29/h2-13H,14H2,1H3 |
Clave InChI |
FBYLOVBPBFXZKD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2944316.png)
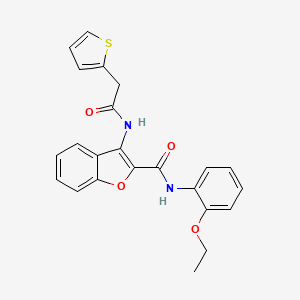
![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2944318.png)
![N-[2-(2-Ethoxyethoxy)quinolin-6-yl]prop-2-enamide](/img/structure/B2944320.png)
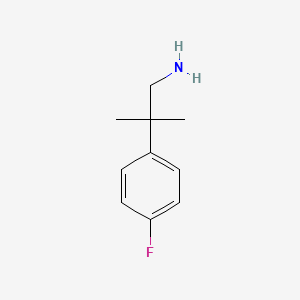
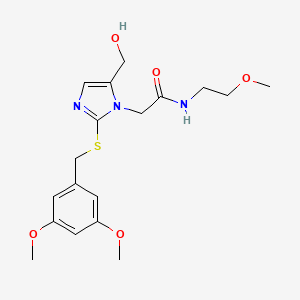


![1-O'-Tert-butyl 4-O-ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate](/img/structure/B2944330.png)
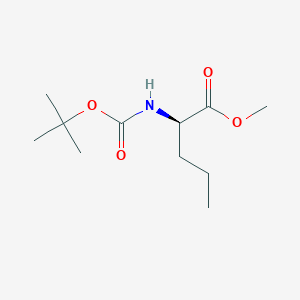
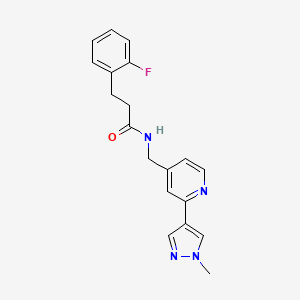
![[4-(2-Iodoethynyl)phenyl]methanol](/img/structure/B2944336.png)
